molecular formula C12H16ClNO2 B2692125 trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 82959-88-4

trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2692125
CAS No.: 82959-88-4
M. Wt: 241.72
InChI Key: RAKLJEPTGBTACR-DHXVBOOMSA-N
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Description

“trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2203855-27-8 . It has a molecular weight of 241.72 and its IUPAC name is methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate hydrochloride . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16ClNO2 . The InChI Code is 1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1 .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The boiling point and other physical properties are not specified in the sources I have access to .

Scientific Research Applications

Neuroprotection

One study explores the selective activation of group-II metabotropic glutamate receptors, demonstrating protective effects against excitotoxic neuronal death, a finding that encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

Chemical Synthesis

Research in chemical synthesis has shown the preparation of enantiomerically pure cis- and trans-configurated imidazolidinones from amino acids, demonstrating a method for the generation of chiral, nonracemic enolates for α-alkylation of amino acids without racemization (Naef & Seebach, 1985). Another study highlights the catalytic hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids leading predominantly to the trans isomer, providing insights into chemical transformations and stereochemistry (Gorpinchenko et al., 2009).

Stereochemistry

The study of stereochemistry is further enriched by research on the synthesis and evaluation of 3-phenylpyrrolidines for their dopamine binding affinity, where structural modifications influence the binding affinity, demonstrating the importance of stereochemistry in medicinal chemistry (Crider et al., 1992). Additionally, the rotational barriers for cis/trans isomerization of different proline analogues, investigated by dynamic NMR spectroscopy, provide insights into protein folding and stability, highlighting the role of stereochemistry in biological systems (Kern et al., 1997).

Properties

IUPAC Name

methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKLJEPTGBTACR-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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